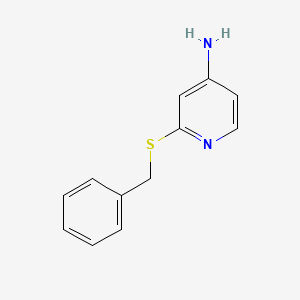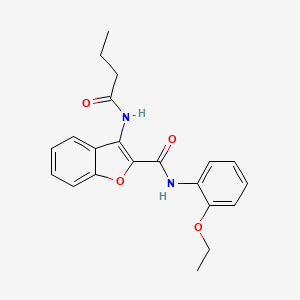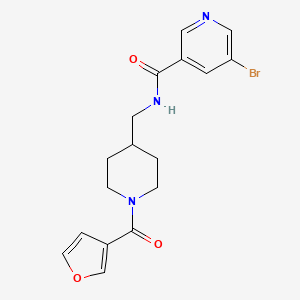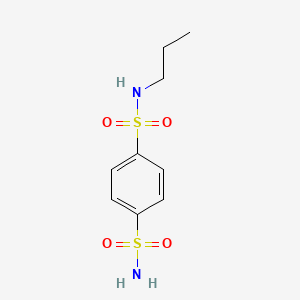![molecular formula C18H17N3OS B2709626 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide CAS No. 2034611-34-0](/img/structure/B2709626.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is fused to a tetrahydro (four hydrogen atoms) group, indicating the presence of a saturated (single-bonded) ring structure .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) attached to a thiophene (a ring of four carbon atoms and one sulfur atom) via a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The imidazo[1,2-a]pyridine group is likely attached to the phenyl group .科学的研究の応用
Synthesis and Derivative Formation
Research has explored the synthesis of various heterocyclic compounds using related structures as key intermediates. Fadda et al. (2013) detailed the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, emphasizing the versatility of such compounds in heterocyclic chemistry Fadda, A., Bondock, S., Khalil, A., & Tawfik, E. (2013). Journal of Heterocyclic Chemistry. Similarly, Mohareb et al. (2004) utilized benzo[b]thiophen-2-yl-hydrazonoesters for the synthesis of various heterocyclic derivatives, showcasing the compound's application in generating a wide range of biologically relevant structures Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry.
Antiallergic and Antitumor Activities
The compound and its derivatives have been investigated for potential antiallergic and antitumor activities. Honma et al. (1983) synthesized N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides and evaluated their antiallergic activity, finding significant potential in this class of compounds Honma, Y., Oda, K., Hashiyama, T., et al. (1983). Journal of Medicinal Chemistry. In the realm of cancer research, Masaret (2021) reported the synthesis of pyrimidine derivatives showing significant antitumor activity, highlighting the compound's relevance in developing new therapeutic agents Masaret, G. S. (2021). Polycyclic Aromatic Compounds.
Antiprotozoal Drugs
Exploration into the antiparasitic activity of related quaternary compounds was conducted by Sundberg et al. (1990), who synthesized 2-phenylimidazo[1,2-a]pyridinum salts to evaluate their effectiveness against Trypanosoma rhodesiense, showing significant potential as antiprotozoal drugs Sundberg, R., Dahlhausen, D. J., Manikumar, G., et al. (1990). Journal of Medicinal Chemistry.
Advanced Material Synthesis
The compound's utility extends into the synthesis of advanced materials, as demonstrated by Yang and Su (2005), who synthesized soluble and light-colored poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid and various aromatic diamines, showcasing its application in creating high-performance polymers with desirable thermal and optical properties Yang, C.‐P., & Su, Y.‐Y. (2005). European Polymer Journal.
将来の方向性
特性
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZHDPIGRWFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2709546.png)
![4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2709549.png)
![N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2709551.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2709554.png)

![5-Oxaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2709557.png)

![2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2709559.png)


![2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2709563.png)
![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2709564.png)
![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2709566.png)
